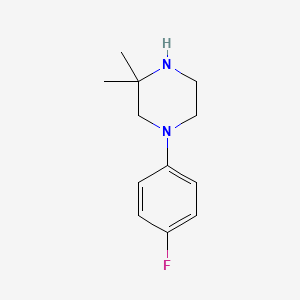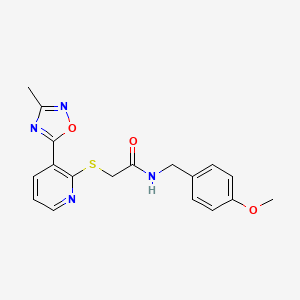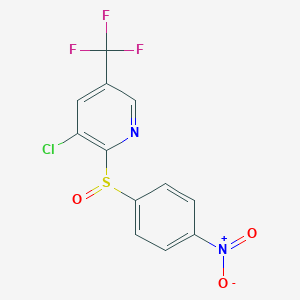
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine, also known as CNP, is a novel small molecule drug candidate with promising therapeutic potential. CNP is a synthetic compound that belongs to the class of nitropyridines, which have been shown to have a wide range of pharmacological activities. CNP has been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. The structure of CNP is shown in Figure 1.
科学的研究の応用
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been studied extensively for its potential therapeutic applications. In preclinical studies, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to possess anti-tumor, anti-inflammatory, and neuroprotective activities. It has also been shown to have an inhibitory effect on the growth of several types of cancer cells, including prostate, breast, and lung cancer. In addition, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer’s disease, Parkinson’s disease, and multiple sclerosis.
作用機序
The exact mechanism of action of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is believed that 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine acts by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). In addition, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to modulate the expression of certain genes involved in inflammation and cancer.
Biochemical and Physiological Effects
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to have a wide range of biochemical and physiological effects. In animal models, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to reduce inflammation and inhibit tumor growth. In addition, 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine has been shown to reduce oxidative stress, increase antioxidant activity, and modulate the expression of certain genes involved in inflammation and cancer.
実験室実験の利点と制限
The use of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine in laboratory experiments has several advantages and limitations. The main advantage of using 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine is its ability to target multiple pathways involved in inflammation and cancer. This makes 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine an ideal candidate for use in preclinical studies. However, the use of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine in laboratory experiments is limited by its relatively short half-life and low solubility in water.
将来の方向性
The potential therapeutic applications of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine are still being explored. Future research should focus on further elucidating the mechanism of action of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine and its effects on various diseases. In addition, more studies should be conducted to determine the optimal dose and formulation of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine for clinical use. Finally, further research should be conducted to investigate the potential synergistic effects of 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine with other drugs.
合成法
3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine can be synthesized via a two-step procedure. The first step involves the reaction of 4-nitrobenzenesulfonyl chloride with 3-chloropyridine in a basic medium to form the desired product. The second step involves the reaction of the product with trifluoromethyl pyridine to form 3-Chloro-2-(4-nitrobenzenesulfinyl)-5-(trifluoromethyl)pyridine. The synthetic route is shown in Figure 2.
特性
IUPAC Name |
3-chloro-2-(4-nitrophenyl)sulfinyl-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6ClF3N2O3S/c13-10-5-7(12(14,15)16)6-17-11(10)22(21)9-3-1-8(2-4-9)18(19)20/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENDGDVFOFKCTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6ClF3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

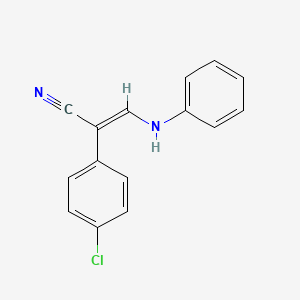
![3,5-Dimethyl-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)-1,2-oxazole](/img/structure/B2911483.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2911489.png)
![4-[bis(2-methyl-1H-indol-3-yl)methyl]-2-ethoxyphenol](/img/structure/B2911490.png)
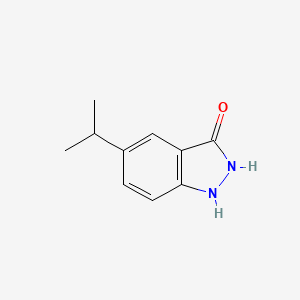
![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-propyloxalamide](/img/structure/B2911492.png)
![2-(methylsulfanyl)-N-(2-{5-[(4-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}ethyl)pyridine-3-carboxamide](/img/structure/B2911493.png)
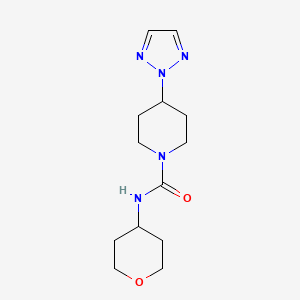
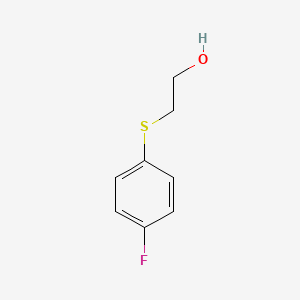
![2-(2-acetamido-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2911497.png)
![2,6-difluoro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2911499.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2911500.png)
